9,10-Anhydrodaunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound has garnered attention due to its structural modifications that may influence its pharmacological properties and therapeutic efficacy. The compound is classified as an anthracycline and is structurally related to other anthracycline derivatives, such as doxorubicin, which are widely used in treating various malignancies.
9,10-Anhydrodaunorubicin is synthesized from daunorubicin or adriamycin through chemical modifications. These modifications often involve the removal of specific functional groups or the introduction of new ones to enhance its biological activity or reduce toxicity. The synthesis of this compound has been explored in various studies, highlighting its potential as an anticancer agent.
This compound falls under the category of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of 9,10-Anhydrodaunorubicin typically involves several key steps:
For instance, a study detailed a synthetic route involving the conversion of daunorubicin through hydrogenation processes, resulting in various derivatives including 9,10-Anhydrodaunorubicin. The yields and purity levels can vary significantly based on the specific conditions employed during synthesis .
The molecular structure of 9,10-Anhydrodaunorubicin consists of a tetracyclic ring system characteristic of anthracyclines. The absence of hydroxyl groups at positions 9 and 10 differentiates it from its parent compounds.
9,10-Anhydrodaunorubicin undergoes several chemical reactions typical of anthracyclines:
Research indicates that modifications at specific positions on the anthracycline core can significantly alter the compound's reactivity and biological activity .
The mechanism of action for 9,10-Anhydrodaunorubicin involves multiple pathways:
Studies have shown that while 9,10-Anhydrodaunorubicin retains some anticancer activity, it may be less potent than its parent compounds due to structural modifications affecting binding affinity .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
9,10-Anhydrodaunorubicin is primarily researched for its potential applications in oncology:
The anthracycline class originated from soil bacterium Streptomyces peucetius, first isolated near Italy’s Castel del Monte in the 1950s. Daunorubicin (initially termed "daunomycin") was identified as the primary cytotoxic compound, showing efficacy against leukemias and lymphomas. Its structural similarity to doxorubicin (adriamycin)—discovered in 1969 through mutagenesis of S. peucetius—established the anthracycline scaffold as a cornerstone of oncology [1] [9]. Early efforts to enhance therapeutic properties focused on modifying functional groups, leading to derivatives like idarubicin and epirubicin. During the 1980s, systematic exploration of dehydration reactions yielded 9,10-Anhydrodaunorubicin, a derivative lacking the C-9 hydroxyl group. This compound emerged from targeted chemical modifications of daunorubicin and its semi-synthetic analogues like N-trifluoroacetyladriamycin-14-valerate (AD 32) [6] [10].
Table 1: Key Anthracycline Derivatives and Their Origins
Compound | Discovery Year | Derivation Method | Source Organism |
---|---|---|---|
Daunorubicin | 1959–1963 | Natural isolation | Streptomyces peucetius |
Doxorubicin | 1969 | Mutagenesis of S. peucetius | S. peucetius var. caesius |
9,10-Anhydrodaunorubicin | 1982 | Chemical dehydration | Synthetic (from daunorubicin) |
Idarubicin | 1976 | Demethoxylation of daunorubicin | Semi-synthetic |
9,10-Anhydrodaunorubicin features a critical structural alteration: elimination of the C-9/C-10 hydroxyl groups forms a bridging ether (anhydro) linkage within the anthracyclinone aglycone. This transformation:
Experimental evidence confirms this modification’s impact. In vitro studies comparing 9,10-Anhydrodaunorubicin with daunorubicin demonstrated >10-fold reduced growth inhibition in CCRF-CEM human lymphoblastic leukemia cells. Catalytic hydrogenation of the compound further yielded 9-deoxydaunorubicin, which retained low bioactivity, underscoring the indispensability of the C-9 oxygen moiety [6].
Table 2: Structural and Functional Comparison of Daunorubicin Derivatives
Molecular Feature | Daunorubicin | 9,10-Anhydrodaunorubicin | Functional Consequence |
---|---|---|---|
C-9 Functional Group | Tertiary alcohol | Ether bridge (C-9/C-10) | Loss of H-bonding site |
Aglycone Planarity | Planar | Distorted by bridge | Reduced DNA intercalation |
Redox Activity at C-9 | Yes | No | Diminished ROS generation |
Cytotoxicity (CCRF-CEM IC₅₀) | 0.02–0.05 μM | >1 μM | >20-fold reduction |
9,10-Anhydrodaunorubicin is pharmacologically classified as an inactive anthracycline metabolite or chemical precursor. Unlike clinically active analogues (e.g., doxorubicin, epirubicin), it lacks substantial DNA topoisomerase II inhibition—a hallmark mechanism where anthracyclines stabilize enzyme-DNA cleavage complexes, inducing double-strand breaks [1] [3] [8]. Key distinctions include:
Table 3: Pharmacological Profile Relative to Reference Anthracyclines
Parameter | Daunorubicin | Doxorubicin | 9,10-Anhydrodaunorubicin |
---|---|---|---|
Topo II Inhibition | +++ | +++ | + |
DNA Intercalation | +++ | +++ | + |
ROS Generation | ++ | +++ | - |
Growth Inhibition (CCRF-CEM) | 0.02 μM | 0.01 μM | >1 μM |
(+++ = strong activity; + = weak; - = negligible)
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7